1-(Azepan-1-yl)-4-phenylbutan-1-one
Overview
Description
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-4-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-1-one with azepane under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1-(Azepan-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The azepane ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(Azepan-1-yl)-4-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In material science, it is used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-4-phenylbutan-1-one involves its interaction with molecular targets in biological systems. The azepane ring and phenylbutanone moiety allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
1-(Azepan-1-yl)-4-phenylbutan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
Azepan-1-yl(4-tert-butylphenyl)methanone: Used in material science for its unique structural properties.
1-(Azepan-1-yl)ethan-1-one: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the azepane ring with a phenylbutanone moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-4-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(17-13-6-1-2-7-14-17)12-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFSUHOWNHXBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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